molecular formula C10H10ClIO2 B1405421 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone CAS No. 1382995-35-8

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone

Cat. No. B1405421
M. Wt: 324.54 g/mol
InChI Key: YKQUFCLEMACJAK-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone is a chemical compound with the molecular formula C10H10ClIO2 and a molecular weight of 324.54 . It is also known by its CAS number 1382995-35-8 .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a methyl group .


Physical And Chemical Properties Analysis

The boiling point of 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone is predicted to be 386.3±42.0 °C and its density is predicted to be 1.662±0.06 g/cm3 .

properties

IUPAC Name

1-(5-chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO2/c1-5-8(11)4-7(6(2)13)10(14-3)9(5)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQUFCLEMACJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1I)OC)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone

Synthesis routes and methods I

Procedure details

A mixture of 1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone (10 g, 32 mmol), dimethyl sulfate (3.7 mL, 39 mmol) and potassium carbonate (8.9 g, 64 mmol) in acetone (200 mL) was heated at reflux overnight. After evaporation to dryness, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified on silica gel, eluting with 0 to 20% ethyl acetate in hexane, to yield the desired product (8.99 g, 86%). LCMS calculated for C10H11ClIO2 (M+H)+: m/z=324.9. found: 324.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

Potassium carbonate (72.4 g, 524 mmol) was added to a mixture of 1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone (81.3 g, 262 mmol) and methyl iodide (19.6 mL, 314 mmol) in N,N-dimethylformamide (250 mL). The mixture was stirred at room temperature for 4 hours. Water (500 mL) was added and stirred for 15 minutes. The dark solids were filtered and dried in vacuo to give 42.3 g of the desired product. The filtrate was extracted with EtOAc (4×). The combined filtrates were washed with water (2×) and brine, dried (MgSO4), filtered and concentrated. The solids were dried in vacuo to give an additional 37.2 g of the desired product. The product was used without further purification, LCMS calculated for C10H11ClIO2 (M+H)+: m/z=324.9; Found: 325.0. 1H NMR (300 MHz, CDCl3): δ 7.62 (s, 1H), 3.78 (s, 3H), 2.65 (s, 3H), 2.62 (s, 3H) ppm.
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone
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Reactant of Route 6
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